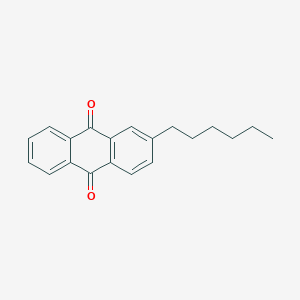

2-Hexylanthracene-9,10-dione

Description

2-Hexylanthracene-9,10-dione is an anthraquinone derivative characterized by a hexyl (-C₆H₁₃) substituent at the 2-position of the anthracene backbone. Anthraquinones are aromatic organic compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects . This article focuses on such comparisons, emphasizing substituent effects on chemical behavior, synthesis, and bioactivity.

Properties

CAS No. |

13936-22-6 |

|---|---|

Molecular Formula |

C20H20O2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-hexylanthracene-9,10-dione |

InChI |

InChI=1S/C20H20O2/c1-2-3-4-5-8-14-11-12-17-18(13-14)20(22)16-10-7-6-9-15(16)19(17)21/h6-7,9-13H,2-5,8H2,1H3 |

InChI Key |

HKTWZNQNRPEUFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of anthracene with hexanoyl chloride, followed by oxidation to introduce the carbonyl groups at the 9 and 10 positions . Another method includes the Diels-Alder reaction of naphthoquinones followed by aromatization .

Industrial Production Methods

Industrial production of 2-Hexylanthracene-9,10-dione typically involves large-scale Friedel-Crafts reactions using suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions are commonly employed.

Major Products

Oxidation: Products include hydroxylated derivatives.

Reduction: Products include anthracene-9,10-diol.

Substitution: Various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

2-Hexylanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-Hexylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and transcription . These interactions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Substituent Position and Functional Group Influence

The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and size. Below is a comparative analysis of 2-substituted anthraquinones:

2-Hydroxymethylanthracene-9,10-dione

- Substituent : Hydroxymethyl (-CH₂OH) at position 2.

- Molecular Weight : 238.24 g/mol .

- Properties : Polar due to the hydroxyl group, impacting solubility in aqueous media. Used in storage condition studies, requiring protection from light and moisture .

- Key Difference : The hexyl group in 2-hexylanthracene-9,10-dione would drastically increase lipophilicity compared to the hydroxymethyl analog.

2-Methoxyanthracene-9,10-dione

- Substituent : Methoxy (-OCH₃) at position 2 (e.g., compound 13 in ).

- Bioactivity : Methoxy groups enhance membrane permeability and are associated with antitumor activity. For example, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis in HCT116 cancer cells .

2-Butylaminoanthracene-9,10-dione

- Substituent: Butylamino (-NH-C₄H₉) at position 2 (e.g., compound 5b in ).

- Synthesis : Prepared via nucleophilic substitution but reported in low yields (17%) .

- Key Difference : The hexyl chain’s greater length may further reduce synthetic yields due to steric hindrance.

2-Hydroxyanthracene-9,10-dione

- Substituent : Hydroxyl (-OH) at position 1 or 2 (e.g., compound 3 in ).

- Bioactivity : Hydroxyl groups enable hydrogen bonding with biological targets, as seen in telomerase inhibitors .

- Key Difference : The hexyl group lacks hydrogen-bonding capacity but may improve lipid bilayer penetration.

Physicochemical Properties

A hypothetical comparison based on substituent effects:

| Property | 2-Hexylanthracene-9,10-dione (Hypothetical) | 2-Methoxyanthracene-9,10-dione | 2-Hydroxymethylanthracene-9,10-dione |

|---|---|---|---|

| LogP (Lipophilicity) | High (due to hexyl chain) | Moderate | Low to moderate |

| Solubility | Low in water, high in organic solvents | Moderate in DMSO | Moderate in polar solvents |

| Synthetic Yield | Likely low (steric challenges) | Moderate | Variable (depends on route) |

Anticancer Activity

- 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione : Induces apoptosis via ROS generation and cell cycle arrest (G0/G1 phase) .

- Amidoanthracene-9,10-diones : Inhibit telomerase at IC₅₀ values of 4–11 μM, with cytotoxicity in tumor cell lines .

- Hexyl Substituent Hypothesis : Enhanced lipophilicity could improve tumor cell uptake but may reduce solubility, limiting bioavailability.

Antiviral Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.